![molecular formula C15H24 B14327821 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene CAS No. 111823-73-5](/img/structure/B14327821.png)
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclopropanation reactions, where a precursor molecule undergoes a series of transformations to form the desired cyclopropane ring structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants. The extraction process typically includes distillation and purification steps to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound .
科学的研究の応用
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid chemistry and reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its potential antioxidant activity is being explored for therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
作用機序
The mechanism of action of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .
類似化合物との比較
Similar Compounds
1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-7-ol: This compound has a similar structure but includes an additional hydroxyl group.
1H-Cyclopropa[a]naphthalene, decahydro-1,1,3a-trimethyl-7-methylene: Another structurally related compound with slight variations in the ring structure.
Uniqueness
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene is unique due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties and biological activities .
特性
CAS番号 |
111823-73-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
1,1,7-trimethyl-4-methylidene-1b,2,3,5,6,6a,7,7a-octahydro-1aH-cyclopropa[a]azulene |
InChI |
InChI=1S/C15H24/c1-9-5-7-11-10(2)13-14(15(13,3)4)12(11)8-6-9/h10-14H,1,5-8H2,2-4H3 |
InChIキー |
ONZCHKZCMRYKHV-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(=C)CCC2C3C1C3(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


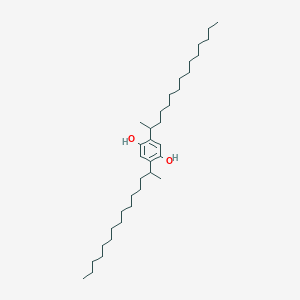

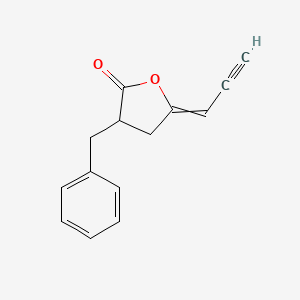
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
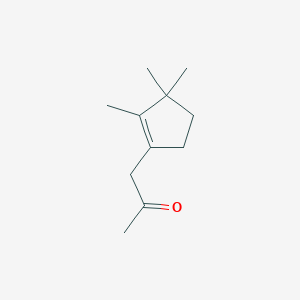
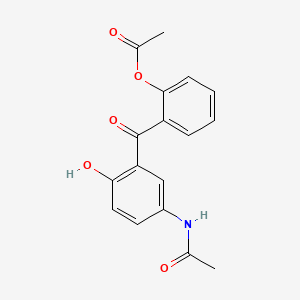
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
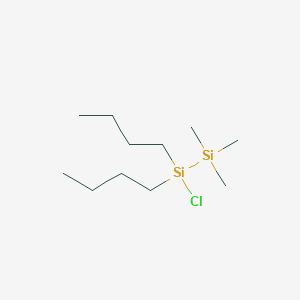
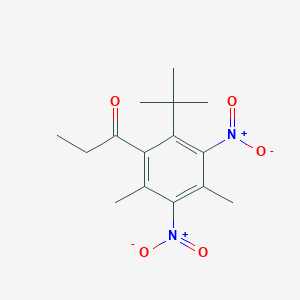


![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)


